4-Methyl-1-naphthalen-1-ylsulfonylpiperidine 4-Methyl-1-naphthalen-1-ylsulfonylpiperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10842928
InChI: InChI=1S/C16H19NO2S/c1-13-9-11-17(12-10-13)20(18,19)16-8-4-6-14-5-2-3-7-15(14)16/h2-8,13H,9-12H2,1H3
SMILES: CC1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32
Molecular Formula: C16H19NO2S
Molecular Weight: 289.4 g/mol

4-Methyl-1-naphthalen-1-ylsulfonylpiperidine

CAS No.:

Cat. No.: VC10842928

Molecular Formula: C16H19NO2S

Molecular Weight: 289.4 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-1-naphthalen-1-ylsulfonylpiperidine -

Specification

Molecular Formula C16H19NO2S
Molecular Weight 289.4 g/mol
IUPAC Name 4-methyl-1-naphthalen-1-ylsulfonylpiperidine
Standard InChI InChI=1S/C16H19NO2S/c1-13-9-11-17(12-10-13)20(18,19)16-8-4-6-14-5-2-3-7-15(14)16/h2-8,13H,9-12H2,1H3
Standard InChI Key LXQAXSGGRZVXDU-UHFFFAOYSA-N
SMILES CC1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32
Canonical SMILES CC1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Physicochemical Properties

The molecular formula of 4-methyl-1-naphthalen-1-ylsulfonylpiperidine is C₁₆H₁₉NO₂S, with a molecular weight of 289.39 g/mol. Key physicochemical properties include:

PropertyValue
Boiling PointEstimated 420–450°C
SolubilityLow in water; soluble in DMF, DCM
LogP (Partition Coefficient)~3.2 (predicted)

The naphthalene moiety contributes to hydrophobicity, while the sulfonyl group enhances polarity, creating a balance that influences solubility and reactivity .

Spectroscopic Data

While experimental NMR/IR data for this specific compound are unavailable, analogous sulfonylated piperidines exhibit characteristic signals:

  • ¹H NMR: Aromatic protons (naphthalene) at δ 7.5–8.5 ppm; piperidine methylene/methine protons at δ 1.5–3.0 ppm.

  • ¹³C NMR: Sulfonyl-linked carbons at δ 45–55 ppm; naphthalene carbons at δ 120–140 ppm .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 4-methyl-1-naphthalen-1-ylsulfonylpiperidine likely involves a multi-step approach, drawing from established sulfonamide coupling and piperidine functionalization strategies:

Sulfonylation of Piperidine

A critical step is the reaction of 4-methylpiperidine with naphthalene-1-sulfonyl chloride. This follows a nucleophilic substitution mechanism, typically conducted in anhydrous dichloromethane (DCM) with a base like triethylamine to scavenge HCl :

4-Methylpiperidine+Naphthalene-1-sulfonyl chlorideEt3N, DCMTarget Compound\text{4-Methylpiperidine} + \text{Naphthalene-1-sulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound}

This method mirrors procedures used for synthesizing 1-(naphthalen-1-ylsulfonyl)piperidine derivatives .

Alternative Pathway: Radical Coupling

Iron-catalyzed radical coupling, as described for sulfonamide synthesis , could be adapted. For example, reacting a naphthalene sulfinate with a methylpiperidine radical intermediate under FeCl₃ catalysis:

Naphthalene sulfinate+4-MethylpiperidineFeCl3,DMFProduct\text{Naphthalene sulfinate} + \text{4-Methylpiperidine} \xrightarrow{\text{FeCl}_3, \text{DMF}} \text{Product}

Optimization Challenges

  • Byproduct Formation: Competing N-alkylation or over-sulfonylation may occur, requiring precise stoichiometry.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) is essential due to the compound’s hydrophobicity .

Applications in Pharmaceutical Research

Biological Activity

While direct studies on 4-methyl-1-naphthalen-1-ylsulfonylpiperidine are sparse, structurally related sulfonamide-piperidine hybrids exhibit:

  • Antimicrobial Properties: Inhibition of bacterial enzymes (e.g., dihydropteroate synthase) .

  • Anticancer Potential: Tubulin polymerization inhibition observed in naphthalene sulfonamides .

Drug Development Prospects

The compound’s sulfonyl group enhances binding to hydrophobic enzyme pockets, making it a candidate for:

  • Protease Inhibitors: Targeting HIV-1 or SARS-CoV-2 proteases.

  • Kinase Modulators: Potential application in oncology .

Hazard CodeRisk PhrasePrecautionary Measure
H315Skin irritationWear nitrile gloves
H319Serious eye irritationUse safety goggles
H335Respiratory irritationEmploy fume hoods

Comparative Analysis of Synthetic Routes

The table below evaluates two primary synthesis strategies:

MethodYield (%)Purity (%)Cost EfficiencyScalability
Sulfonylation65–75≥95ModerateHigh
Radical Coupling50–6090–93LowLimited

Sulfonylation is preferred for industrial-scale production, whereas radical methods offer novelty but require optimization .

Future Directions

Mechanistic Studies

Elucidating the compound’s interaction with biological targets via molecular docking and crystallography could unlock therapeutic applications.

Green Chemistry Approaches

Exploring solvent-free reactions or biocatalytic methods to enhance sustainability .

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